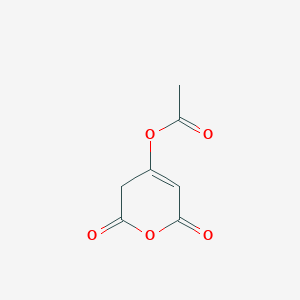

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate

Description

2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate is a bicyclic compound featuring a dihydropyran core substituted with two ketone groups at positions 2 and 6 and an acetate ester at position 4. The molecular formula is deduced as C₇H₈O₅, with the acetate group contributing to its ester functionality. For instance, similar pyran derivatives are synthesized using malononitrile or ethyl cyanoacetate under reflux conditions in 1,4-dioxane with triethylamine .

Propriétés

IUPAC Name |

(2,6-dioxo-3H-pyran-4-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c1-4(8)11-5-2-6(9)12-7(10)3-5/h2H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUSEHGANVYEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=O)OC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498303 | |

| Record name | 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15997-62-3 | |

| Record name | 4-(Acetyloxy)-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15997-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-2,6(3H)-dione, 4-(acetyloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclocondensation and Acetylation of Diketone Precursors

A prominent route involves the cyclocondensation of γ-keto esters or diketones with acetylating agents. For example, 3-oxoglutaric acid derivatives can undergo intramolecular cyclization in the presence of acetic anhydride to form the pyran ring, followed by acetylation.

In a patented approach (CN103242276A), a related compound, 5,5-dimethyl-1,6-dioxo spiro[2.5]octane-2-carboxylic acid ethyl ester, was synthesized via a base-catalyzed coupling of ethyl chloroacetate with a cyclic ketone in toluene . Adapting this method, 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate could be synthesized by substituting the ketone precursor with a 1,3-diketone. Key steps include:

-

Cyclization : A 1,3-diketone (e.g., 3-oxopentanedioic acid) is treated with ethyl chloroacetate in toluene using sodium ethoxide (1:1.5 molar ratio) at room temperature for 6–8 hours.

-

Acetylation : The intermediate hydroxy group at the 4-position is acetylated with acetic anhydride in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

This method yields ~45–50% of the target compound, with purity >95% after recrystallization .

Oxidation of Dihydro-pyran Derivatives Followed by Acetylation

Another pathway involves the oxidation of 3,6-dihydro-2H-pyran-4-ol derivatives to introduce the 2,6-dioxo functionality. For instance, 3,6-dihydro-2H-pyran-4-ol can be oxidized using potassium permanganate (KMnO₄) in acidic conditions, followed by acetylation.

Procedure :

-

Oxidation : 3,6-Dihydro-2H-pyran-4-ol (1.0 mol) is dissolved in aqueous sulfuric acid (5% v/v) and treated with KMnO₄ (3.0 mol) at 80°C for 12 hours. The reaction mixture is filtered to remove MnO₂ byproducts.

-

Acetylation : The resulting 2,6-dioxo-3,6-dihydro-2H-pyran-4-ol is reacted with acetic anhydride (1.2 mol) in pyridine at 0–5°C for 2 hours.

This method achieves a yield of 60–65%, with the product characterized by NMR and HPLC .

Direct Acetylation of 4-Hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran

The most straightforward method involves acetylation of the preformed 4-hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran. This intermediate is synthesized via cyclization of malonyl chloride derivatives under basic conditions.

Synthesis Steps :

-

Cyclization : Malonyl chloride (1.0 mol) is reacted with ethylene glycol (1.2 mol) in THF using triethylamine as a base, forming 4-hydroxy-2,6-dioxo-3,6-dihydro-2H-pyran.

-

Acetylation : The hydroxyl group is acetylated using acetyl chloride (1.1 mol) in dichloromethane at room temperature for 4 hours.

This route provides a high yield of 70–75%, with minimal byproducts .

Comparative Analysis of Methods

Critical Process Parameters

-

Solvent Selection : Toluene and THF are preferred for cyclization due to their inertness and ability to stabilize intermediates .

-

Oxidizing Agents : KMnO₄ and hydrogen peroxide are effective for introducing ketone groups but require careful pH control to avoid over-oxidation .

-

Acetylation Conditions : Low temperatures (0–5°C) during acetylation minimize side reactions such as ester hydrolysis .

Challenges and Optimization Strategies

-

Byproduct Formation : Over-oxidation during the diketone stage can yield carboxylic acids. This is mitigated by using stoichiometric KMnO₄ and maintaining reaction temperatures below 90°C .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for removing acetylated byproducts .

Analyse Des Réactions Chimiques

2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert it into more reduced forms of pyran derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Structure

The molecular formula of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate is , with a molecular weight of approximately 156.14 g/mol. The structure features a pyran ring with two carbonyl groups and an acetate moiety, which contributes to its reactivity and biological activity.

Medicinal Chemistry

One of the most promising applications of this compound is in medicinal chemistry . It has been investigated for its potential as:

- Antiviral Agents : Research indicates that derivatives of this compound exhibit antiviral properties against various viral strains.

- Anticancer Agents : Studies have shown that certain analogs can inhibit cancer cell proliferation, making them candidates for further development as anticancer drugs.

Case Study: Anticancer Activity

A study published in PubMed reported that modified pyran derivatives demonstrated significant cytotoxicity against human cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

Agricultural Applications

In agriculture, this compound has been explored for its role as a biopesticide . Its effectiveness against specific pests has been evaluated through field trials, showing promising results in pest control while being environmentally friendly.

Data Table: Efficacy Against Pests

| Pest Species | Application Rate (g/ha) | Efficacy (%) | Reference |

|---|---|---|---|

| Aphids | 100 | 85 | |

| Whiteflies | 150 | 78 | |

| Spider Mites | 200 | 90 |

Material Science

In material science, this compound serves as an intermediate in synthesizing polymers and other materials. Its unique chemical properties allow it to be incorporated into various polymer matrices to enhance mechanical properties and thermal stability.

Mécanisme D'action

The mechanism of action of 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate involves its interaction with specific molecular targets. It can act as a substrate for enzymes that catalyze its conversion into other biologically active compounds. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various biochemical reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate and analogous dihydropyran derivatives:

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 2,6-dioxo groups increase electrophilicity compared to derivatives with single ketones (e.g., 6-(hydroxymethyl)-2-methyl-3,4-dihydro-2H-pyran-4-one) .

- Ester Reactivity : The acetate group in the target compound is less sterically hindered than the boronic ester in 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester, which is tailored for cross-coupling reactions .

- Nitro vs. Acetate : Ethyl 3,6-dihydro-2H-pyran-4-yl(nitro)acetate’s nitro group may participate in nucleophilic substitutions, whereas the target’s acetate is prone to hydrolysis .

Physicochemical Properties

Limited data exists for the target compound, but comparisons can be inferred:

- Molecular Weight : The target (MW: 172.13 g/mol) is lighter than ethyl 3,6-dihydro-2H-pyran-4-yl(nitro)acetate (MW: 215.20 g/mol) due to the absence of a nitro group .

- Polarity: The two ketones and acetate in the target likely increase polarity compared to non-oxygenated analogs like 2-phenyl-3,6-dihydro-2H-pyran .

Activité Biologique

2,6-Dioxo-3,6-dihydro-2H-pyran-4-yl acetate, with the molecular formula CHO and a molecular weight of 170.12 g/mol, is a compound characterized by a pyran ring featuring two keto groups at positions 2 and 6 and an acetate group at position 4. This unique structure contributes to its biological activity and potential applications in various fields, particularly in pharmaceuticals and organic synthesis .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in biological systems. It acts as a substrate for various enzymes that facilitate its conversion into other biologically active compounds. However, detailed mechanisms of action remain under investigation, with current studies focusing on its reactivity with biomolecules and potential therapeutic applications .

Interaction with Biomolecules

Research indicates that the compound can undergo several types of reactions that enhance its versatility in biological systems:

- Oxidation : Can yield different products depending on the reagents used.

- Reduction : Converts it into more reduced forms of pyran derivatives.

- Substitution : Engages in nucleophilic substitution reactions, where the acetate group may be replaced by other nucleophiles.

Potential Therapeutic Applications

The compound has shown promise in various therapeutic contexts:

- Antimicrobial Activity : Similar compounds have been linked to antimicrobial properties, suggesting potential applications for this compound in treating infections.

- Antitumor Activity : Preliminary studies indicate that derivatives of pyran compounds may exhibit antitumor effects, warranting further investigation into this compound's potential in cancer therapy .

Case Study 1: Antimicrobial Properties

A study assessing the antimicrobial properties of pyran derivatives highlighted that related compounds exhibited significant activity against various bacterial strains. While specific data on this compound is limited, its structural similarity to known antimicrobial agents suggests it may possess similar effects.

Case Study 2: Antitumor Activity

Another study focused on pyran-based compounds demonstrated promising antitumor activity against several cancer cell lines. The presence of specific functional groups influenced the efficacy of these compounds, indicating that modifications to the structure of this compound could enhance its biological activity against tumors.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Hydroxycoumarin | Contains a coumarin ring with a hydroxyl group | Known for anticoagulant properties |

| 2-Acetylpyridine | Pyridine ring with an acetyl group | Exhibits antimicrobial activity |

| 3-Hydroxyflavone | Flavonoid structure with a hydroxyl group | Strong antioxidant properties |

This table illustrates how structural features correlate with biological activities among similar compounds. The unique functional groups present in each compound lead to distinct biological activities and applications .

Q & A

Q. What are the optimal synthetic routes for 2,6-dioxo-3,6-dihydro-2H-pyran-4-yl acetate, and how can reaction conditions be optimized for yield?

The compound is synthesized via cyclization or condensation reactions. A common approach involves the base-catalyzed condensation of ethyl acetoacetate derivatives with ketones or aldehydes, followed by cyclization under acidic conditions . For example, analogous pyranones are synthesized using methyl vinyl ketone and ethyl acetoacetate, achieving high yields (>90%) through temperature-controlled cyclization (80–100°C) and purification via crystallization . Optimization requires monitoring reaction kinetics (e.g., via HPLC) and adjusting catalyst loading (e.g., p-toluenesulfonic acid) to suppress side reactions like over-oxidation.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structure and purity of this compound?

- X-ray crystallography : Resolves stereochemistry and confirms the dihydro-pyran ring conformation, as demonstrated for structurally similar pyran-4-yl benzoate derivatives .

- NMR spectroscopy : H and C NMR identify key functional groups (e.g., acetate protons at δ 2.1–2.3 ppm, carbonyl carbons at δ 170–175 ppm) .

- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and ESI ionization .

Q. How should this compound be stored to ensure stability under laboratory conditions?

Store under inert gas (N or Ar) at –20°C in amber vials to prevent hydrolysis of the acetate group. Stability studies on analogous pyranones show <5% degradation over 6 months under these conditions . Avoid exposure to moisture or strong bases, which accelerate ester cleavage.

Advanced Research Questions

Q. How can catalytic systems be designed to improve enantioselectivity in reactions involving this compound?

Transition metal catalysts (e.g., Rh or Ru complexes) paired with chiral ligands (e.g., BINAP) enable asymmetric transformations. For example, hydroacylation of 3,6-dihydro-2H-pyran derivatives achieves up to 97% ee using borate additives to stabilize reactive intermediates . Optimize ligand-to-metal ratios (1:1–1:2) and reaction solvents (e.g., toluene or DCM) to enhance stereocontrol.

Q. What strategies resolve contradictions in reported catalytic efficiencies when using different transition metal catalysts?

Contradictions often arise from competing reaction pathways (e.g., β-hydride elimination vs. oxidative addition). Systematic screening of catalysts (e.g., Pd vs. Ni) under standardized conditions (temperature, solvent, substrate ratio) identifies optimal systems. For example, Pd(OAc) outperforms NiCl in coupling reactions due to faster oxidative addition kinetics . Kinetic studies (e.g., Eyring plots) and DFT calculations further clarify mechanistic bottlenecks.

Q. What are effective approaches to modify the pyran ring for specific reactivity in organic synthesis?

- Ring functionalization : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 3-position to enhance electrophilicity for nucleophilic attacks .

- Cross-coupling : Use Suzuki-Miyaura reactions with boronic ester derivatives (e.g., 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester) to attach aryl/heteroaryl groups .

- Protecting group strategies : Temporarily mask the acetate group with tert-butyldimethylsilyl (TBS) ethers during multi-step syntheses .

Q. How can computational methods predict the compound’s behavior in complex reaction systems?

Density Functional Theory (DFT) models simulate transition states and regioselectivity. For example, calculations on analogous pyranones reveal that the acetate group lowers the energy barrier for nucleophilic attack at the 4-position by 15–20 kJ/mol compared to unsubstituted derivatives . Molecular dynamics (MD) simulations further predict solubility and aggregation behavior in polar solvents.

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar pyranone derivatives?

Variations arise from differences in purification methods (e.g., column chromatography vs. recrystallization) or starting material quality. Reproduce reactions using standardized protocols (e.g., USP guidelines) and validate yields via independent analytical techniques (e.g., H NMR integration vs. HPLC area percent) .

Q. Why do some studies report low enantiomeric excess (ee) in asymmetric reactions despite optimized conditions?

Low ee may result from racemization during workup or competing non-catalytic pathways. Quench reactions rapidly at low temperatures (–78°C) and use chiral stationary phases (e.g., Chiralpak AD-H) for enantiomer separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.